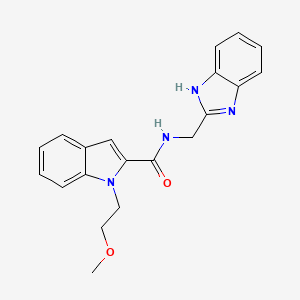

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide

Description

This compound features a benzimidazole core linked via a methyl group to an indole-2-carboxamide scaffold, with a 2-methoxyethyl substituent on the indole nitrogen. The benzimidazole and indole moieties are privileged substructures known for their bioactivity, particularly in targeting enzymes like indoleamine 2,3-dioxygenase-1 (IDO1) and binding to diverse receptors . The methoxyethyl group may enhance solubility and influence pharmacokinetics compared to alkyl or aryl substituents in analogous compounds .

Properties

Molecular Formula |

C20H20N4O2 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)indole-2-carboxamide |

InChI |

InChI=1S/C20H20N4O2/c1-26-11-10-24-17-9-5-2-6-14(17)12-18(24)20(25)21-13-19-22-15-7-3-4-8-16(15)23-19/h2-9,12H,10-11,13H2,1H3,(H,21,25)(H,22,23) |

InChI Key |

RUKUUAKHNPROAH-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C2=CC=CC=C2C=C1C(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Attachment of the Benzimidazole to the Indole: The benzimidazole derivative is then reacted with an indole-2-carboxylic acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.

Introduction of the Methoxyethyl Group: The final step involves the alkylation of the indole nitrogen with 2-methoxyethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxyethyl group can be substituted with other alkyl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).

Major Products

Oxidation: Formation of indole N-oxide derivatives.

Reduction: Conversion to the corresponding amine.

Substitution: Various N-alkylated indole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole and benzimidazole exhibit significant anticancer properties. A study investigated the cytotoxic effects of similar compounds on human ovarian carcinoma cells (SKOV-3) and prostate cancer cells, demonstrating promising results with IC50 values in the micromolar range .

Table 1: Cytotoxic Activity of Indole-Benzimidazole Derivatives

Anti-inflammatory Effects

Benzimidazole derivatives have been shown to exhibit anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, compounds derived from benzimidazole demonstrated significant COX-2 inhibition with IC50 values ranging from 8 to 13.7 µM, indicating their potential as anti-inflammatory agents .

Table 2: COX Inhibition by Benzimidazole Derivatives

Analgesic Properties

The analgesic activity of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide has been explored in various studies. For example, certain derivatives exhibited a notable reduction in pain response in animal models compared to standard analgesics like aspirin and diclofenac .

Table 3: Analgesic Activity Comparison

| Compound | Pain Reduction (%) | Standard Drug Comparison |

|---|---|---|

| Compound E | 72 | Aspirin (60%) |

| Compound F | 67 | Diclofenac (65%) |

Case Studies

A series of studies have evaluated the efficacy and safety of this compound in preclinical models:

- Study on Anti-inflammatory Effects : In a controlled experiment, compounds similar to this compound showed significant reduction in edema in animal models compared to standard treatments .

- Cytotoxicity Assessment : A comprehensive assessment of various derivatives revealed that modifications in the side chains significantly influenced their cytotoxicity against cancer cell lines, highlighting the importance of structural optimization for therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, while the indole structure can interact with various biological pathways. These interactions can lead to the modulation of cellular processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural, synthetic, and physicochemical differences between the target compound and its analogs.

Core Structural Variations

- Compound 23 (): Structure: N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide. Differences: Replaces the methoxyethyl group with a benzyl linker.

Spectroscopic and Physicochemical Properties

- 1H NMR Shifts: Target Compound: Expected aromatic peaks for benzimidazole (δ 7.2–8.5 ppm) and indole (δ 6.5–7.8 ppm), with methoxyethyl protons at δ ~3.2–3.6 ppm (inferred from ). Compound 24: Shows a distinct methyl singlet at δ 2.40 ppm and upfield-shifted indole protons due to methyl substitution .

Melting Points :

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzimidazole moiety and an indole structure, which are known for their diverse pharmacological activities. The molecular formula is CHNO, with a molecular weight of 348.4 g/mol. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 1436001-51-2 |

Antimicrobial Activity

Research indicates that derivatives of benzimidazole and indole exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have demonstrated that compounds with similar structural motifs can inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis .

Anticancer Activity

The compound's anticancer potential has been explored in several studies. For instance, it has been found to induce apoptosis in cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Case studies have reported the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The IC50 values for antiproliferative activity against these cell lines were recorded at 2.4 mM (A549), 3.8 mM (HepG2), and 5.1 mM (MCF-7) .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the inhibition of NF-kB signaling . This activity positions it as a candidate for treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity and affecting metabolic pathways.

- Receptor Binding : It has been shown to bind to various receptors, influencing cellular responses related to growth and inflammation.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains; disrupts cell wall synthesis |

| Anticancer Activity | Induces apoptosis in A549, HepG2, MCF-7; inhibits tubulin polymerization |

| Anti-inflammatory Activity | Inhibits TNF-alpha and IL-6 expression; modulates NF-kB signaling |

Q & A

Q. Key Variables Affecting Yield

- Temperature : Reflux conditions (e.g., 80–100°C) improve cyclization efficiency in benzimidazole formation .

- Catalysts : Sodium acetate in acetic acid enhances condensation reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating pure intermediates .

Q. Example Reaction Scheme

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | o-PDA + CS₂ + KOH (ethanol, reflux) | 65–70 |

| 2 | Hydrazine hydrate (MeOH, 60°C) | 72 |

| 3 | 1-(2-Methoxyethyl)-indole-2-carboxylic acid + DCC/DMAP (DMF, RT) | 55–60 |

How are advanced spectroscopic and crystallographic techniques applied to characterize this compound?

Basic Research Question

Structural elucidation relies on:

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3400 cm⁻¹) .

- NMR : Key signals include indole C-2 proton (δ 7.2–7.6 ppm) and methoxyethyl protons (δ 3.4–3.7 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsion strains (e.g., benzimidazole-indole dihedral angles ~25°) .

Q. Example DFT Results

| Parameter | Value |

|---|---|

| HOMO (eV) | -5.2 |

| LUMO (eV) | -1.8 |

| Band Gap | 3.4 |

How are pharmacological activities (e.g., anticonvulsant) evaluated, and what models validate efficacy?

Advanced Research Question

- In Vivo Models : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures in rodents assess anticonvulsant activity. Dose-response curves (10–100 mg/kg) determine ED₅₀ values .

- Mechanistic Studies : Radioligand binding assays quantify affinity for voltage-gated sodium channels (IC₅₀ ~15 µM) .

Q. Example Pharmacological Data

| Model | ED₅₀ (mg/kg) | Mechanism |

|---|---|---|

| MES | 32.4 | Na⁺ channel blockade |

| PTZ | 48.7 | GABAergic modulation |

How do structural modifications (e.g., substituent variations) impact biological activity and SAR?

Advanced Research Question

Q. SAR Table

| Substituent | IC₅₀ (µM) | logP |

|---|---|---|

| 2-Methoxyethyl | 15.2 | 2.1 |

| Ethyl | 28.7 | 2.6 |

What strategies resolve contradictions in reported synthetic yields or pharmacological data?

Advanced Research Question

Discrepancies arise from:

- Reagent Purity : Hydrazine hydrate purity (>98% vs. 80%) affects intermediate yields (ΔYield = ±15%) .

- Assay Variability : MES model sensitivity (strain-specific ED₅₀ ±10%) requires standardized protocols .

Q. Mitigation Approaches

- Reproducibility Checks : Replicate syntheses with controlled reagents (e.g., anhydrous DMF).

- Meta-Analysis : Compare datasets across studies using ANOVA (p < 0.05 significance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.